Amygdalin (D-mandelonitrile-β-D-gentiobioside) is a naturally occurring cyanogenic glycoside predominantly found in the seeds of plants belonging to the Rosaceae family, notably in bitter almonds, apricot kernels, and peach pits [, , , , , , , ]. This compound is classified as an aromatic cyanogenic glycoside due to its chemical structure, which comprises two glucose molecules, a benzaldehyde molecule, and a cyanohydrin moiety [, ].
Amygdalin readily undergoes hydrolysis, particularly in the presence of enzymes like β-glucosidase, which is found in various organisms, including humans. This hydrolysis reaction cleaves the glycosidic bonds, releasing benzaldehyde, glucose, and hydrogen cyanide [, , ]. The release of hydrogen cyanide is a major concern regarding amygdalin's toxicity, as hydrogen cyanide is a potent poison [].
Additionally, amygdalin can undergo isomerization, converting from D-amygdalin to its less active epimer, L-amygdalin (also known as neoamygdalin). This isomerization is influenced by factors such as temperature, pH, and the presence of certain solvents [, ].
The precise mechanism of action of amygdalin, particularly concerning its reported anticancer effects, remains an area of ongoing research and debate. Proposed mechanisms include the induction of apoptosis (programmed cell death) in cancer cells [, , ], modulation of the immune system [], and inhibition of angiogenesis (formation of new blood vessels) [].
Amygdalin typically appears as a white, crystalline powder []. It exhibits solubility in water and polar solvents like ethanol, but it is insoluble in non-polar solvents like ether []. Amygdalin's stability is influenced by factors like temperature, pH, and the presence of certain enzymes or chemicals. Exposure to heat or acidic or alkaline conditions can lead to its degradation [, ].
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